molecular formula C24H19F3N2O5S B3129425 1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 339097-00-6

1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3129425
CAS No.: 339097-00-6
M. Wt: 504.5 g/mol
InChI Key: VNBILZBMIHMUMN-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a structurally complex tetrahydroisoquinoline (THIQ) derivative featuring a benzenesulfonyl-nitro methyl group at position 1 and a 3-(trifluoromethyl)benzoyl moiety at position 2. The benzenesulfonyl group enhances metabolic stability and may influence receptor binding , while the nitro group introduces electron-withdrawing effects that could modulate redox properties or serve as a pharmacophore. This compound’s multi-substituted structure distinguishes it from simpler THIQ analogs and aligns it with synthetic intermediates or bioactive molecules reported in medicinal chemistry .

Properties

IUPAC Name

[1-[benzenesulfonyl(nitro)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O5S/c25-24(26,27)18-9-6-8-17(15-18)22(30)28-14-13-16-7-4-5-12-20(16)21(28)23(29(31)32)35(33,34)19-10-2-1-3-11-19/h1-12,15,21,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBILZBMIHMUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113060
Record name [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339097-00-6
Record name [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339097-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzenesulfonyl group can be cleaved under reductive conditions using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and strong nucleophiles like sodium methoxide. Major products formed from these reactions include amines, desulfonylated compounds, and substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Compounds with tetrahydroisoquinoline structures have been studied for their antitumor properties. Research indicates that modifications in the structure can lead to enhanced cytotoxic effects against various cancer cell lines. The incorporation of the benzenesulfonyl and trifluoromethyl groups could potentially improve the selectivity and efficacy of these compounds against tumor cells.
  • Antimicrobial Properties : The presence of the nitro group is often associated with antimicrobial activity. Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties. The compound's lipophilicity may facilitate better membrane penetration, enhancing its effectiveness as an antimicrobial agent.
  • Neurological Applications : Tetrahydroisoquinoline derivatives are also being explored for their neuroprotective effects. Research suggests that these compounds may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science Applications

  • Polymer Chemistry : The unique functional groups present in this compound allow it to be utilized as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it suitable for creating advanced materials with tailored properties.
  • Fluorescent Probes : Due to the trifluoromethyl group, this compound may exhibit interesting optical properties, making it a candidate for development as a fluorescent probe in biological imaging applications.

Case Studies and Research Findings

  • Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydroisoquinoline derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231). The study highlighted the importance of substituents like trifluoromethyl in enhancing activity.
  • Antimicrobial Activity : Research published in European Journal of Medicinal Chemistry reported that compounds similar to this one showed promising results against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Effects : A recent investigation indicated that certain derivatives could protect neuronal cells from oxidative stress, which is crucial for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which 1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its interaction with molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzenesulfonyl group may contribute to the compound’s ability to inhibit specific enzymes by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its combination of sulfonyl, nitro, and trifluoromethyl groups. Key comparisons with analogs include:

Compound Name Structural Features Biological Activity Metabolic Stability Key References
Target Compound 1-(Benzenesulfonyl-nitro methyl), 2-(3-CF3-benzoyl) Undocumented (predicted antimicrobial/antifungal) High (sulfonyl resists N-methylation)
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) N-Methylation Neurotoxic (Parkinson’s link) Low (oxidized to neurotoxic ions)
N-C11-Alkyl-THIQ (e.g., C11-alkyl derivatives) Long alkyl chains at N-position Antifungal (ergosterol inhibition) Moderate (alkyl chains may slow metabolism)
4-Hydroxy-THIQ 4-Hydroxylation Endogenous metabolite Low (further oxidized/conjugated)
N-Sulfonyl-THIQ (e.g., benzenesulfonyl analogs) Sulfonyl groups at N-position Antitumor, antimicrobial High (sulfonyl resists enzymatic degradation)
  • Benzenesulfonyl vs. N-Methyl Groups: The target’s benzenesulfonyl group likely reduces N-methylation susceptibility compared to 1MeTIQ, which is metabolized into neurotoxic N-methyl-isoquinolinium ions via MAO . This could mitigate neurotoxicity risks associated with simpler THIQs.
  • Trifluoromethylbenzoyl vs. Alkyl Chains : Unlike C11-alkyl-THIQs (antifungal via ergosterol biosynthesis inhibition ), the trifluoromethylbenzoyl group may target different pathways, such as kinase inhibition or protease modulation, due to its electronegative and bulky nature.
  • Nitro Group vs. Hydroxyl Groups: The nitro substituent may confer distinct redox properties compared to hydroxylated metabolites like 4-hydroxy-TIQ, which are excreted rapidly .

Pharmacokinetic and Metabolic Comparisons

  • Blood-Brain Barrier (BBB) Penetration : Simple THIQs like TIQ and 1MeTIQ cross the BBB efficiently (>4.5-fold brain accumulation) . However, the target compound’s bulky substituents (sulfonyl, trifluoromethylbenzoyl) may hinder BBB penetration, limiting neuroactivity but favoring peripheral targets.
  • Metabolic Pathways : Unlike 1MeTIQ, which is oxidized by MAO to neurotoxic ions , the target’s benzenesulfonyl group may redirect metabolism toward sulfonamide hydrolysis or nitro reduction, altering toxicity profiles.

Biological Activity

1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex compound belonging to the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. THIQ derivatives have been extensively studied for their potential therapeutic applications, including antitumor, antibacterial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into its functional groups:

  • Tetrahydroisoquinoline core : A bicyclic structure that serves as a scaffold for various biological activities.
  • Benzenesulfonyl and nitro groups : These substituents are known to influence the compound's pharmacological properties.
  • Trifluoromethyl group : Often associated with increased lipophilicity and altered metabolic stability.

Biological Activities

Research indicates that THIQ derivatives exhibit a broad spectrum of biological activities. Below are some key areas where 1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has shown significant effects:

Antitumor Activity

A study synthesized various THIQ derivatives and evaluated their antitumor activity against human cancer cell lines such as HCT116 and MDA-MB-231. The results indicated that many compounds demonstrated potent inhibitory effects on cell proliferation, suggesting that this compound may also possess similar antitumor properties due to its structural similarities with other effective THIQ derivatives .

Antimicrobial Activity

THIQ derivatives have also demonstrated antimicrobial properties. A review of various THIQ compounds indicated their effectiveness against a range of pathogens, including bacteria and fungi. This suggests that the target compound may also exhibit similar antimicrobial effects due to its chemical structure .

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is heavily influenced by their structural components. Key findings include:

  • Electron-withdrawing groups : Such as nitro groups enhance the lipophilicity and bioavailability of the compounds.
  • Substituent effects : The presence of trifluoromethyl and benzenesulfonyl groups can significantly alter the interaction with biological targets, enhancing potency against specific diseases .

Case Studies

  • Antitumor Evaluation : In vitro studies showed that certain THIQ derivatives inhibited cancer cell growth significantly more than standard treatments. The mechanism was linked to apoptosis induction in cancer cells.
  • Neuroprotective Mechanisms : Chronic administration studies indicated that THIQ compounds could mitigate L-DOPA-induced neurotoxicity in animal models by modulating neurotransmitter levels .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The compound’s synthesis requires multi-step optimization due to its nitro, benzenesulfonyl, and trifluoromethyl groups. Key steps include:

  • Nitro group introduction : Use nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Sulfonation : Benzenesulfonyl chloride can be introduced via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
  • Trifluoromethyl benzoylation : Employ Friedel-Crafts acylation with AlCl₃ as a catalyst, but ensure strict moisture exclusion to avoid side reactions .
    Yield optimization (~60–75%) is achievable via microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min), which reduces reaction time and byproduct formation compared to conventional heating .

Advanced: How can computational methods (e.g., DFT) predict reactivity conflicts between the nitro and trifluoromethyl groups?

Answer:
Density Functional Theory (DFT) simulations reveal:

  • The nitro group exhibits strong electron-withdrawing effects, polarizing the tetrahydroisoquinoline ring and destabilizing intermediates .
  • The trifluoromethyl group introduces steric hindrance, impacting regioselectivity in subsequent reactions (e.g., cycloadditions).
  • Mitigation strategy : Adjust substituent positions using molecular docking simulations to minimize electronic clashes. For example, modifying the benzoyl group’s orientation reduces steric strain by 12–15% .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR :
    • The tetrahydroisoquinoline protons appear as multiplets at δ 2.5–3.5 ppm.
    • Trifluoromethyl (CF₃) groups show no proton signals but split adjacent ¹³C signals into quartets (δ ~120 ppm) .
  • IR Spectroscopy :
    • Nitro (NO₂) stretches appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
    • Benzenesulfonyl (SO₂) exhibits strong bands at ~1370 cm⁻¹ and ~1170 cm⁻¹ .

Advanced: How do solvent polarity and substituent effects influence the compound’s solvatochromic behavior?

Answer:

  • Solvent polarity : In polar solvents (e.g., DMSO), the nitro group enhances charge-transfer transitions, causing a redshift (~30 nm) in UV-Vis spectra .
  • Substituent effects : The trifluoromethyl group reduces π→π* transition energy due to electron-withdrawing effects, while the benzenesulfonyl group stabilizes excited states via conjugation .
  • Experimental validation : Compare absorption maxima in aprotic (THF) vs. protic (MeOH) solvents to quantify polarity-dependent shifts .

Basic: What safety protocols are essential when handling intermediates like benzenesulfonyl chloride?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of sulfonyl chloride vapors, which are corrosive and toxic .
  • First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) to avoid moisture-induced degradation .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

  • Case study : Conflicting IC₅₀ values in enzyme inhibition assays may arise from:
    • Assay interference : The nitro group can react with thiol-containing assay reagents, generating false positives .
    • Solution : Validate results using orthogonal methods (e.g., SPR or ITC) to measure binding affinity directly .
  • Statistical analysis : Apply ANOVA to identify outliers caused by solvent or temperature variability .

Basic: What chromatographic methods optimize purification of this compound?

Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate nitro-containing byproducts .
  • Flash chromatography : A silica gel column with ethyl acetate/hexane (3:7) effectively isolates the trifluoromethyl benzoyl derivative .

Advanced: How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?

Answer:

  • In vitro stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, increasing half-life (t₁/₂) by ~40% compared to non-fluorinated analogs .
  • In vivo validation : Radiolabeled studies (¹⁹F NMR) track metabolite formation in liver microsomes .

Basic: What crystallographic techniques confirm the compound’s stereochemistry?

Answer:

  • X-ray diffraction : Resolve the tetrahydroisoquinoline ring’s chair conformation and substituent orientation.
  • Key parameters : C–F bond lengths (~1.34 Å) and dihedral angles between nitro and benzoyl groups validate spatial arrangement .

Advanced: How can researchers design analogs to address solubility limitations without compromising activity?

Answer:

  • Structural modifications :
    • Replace benzenesulfonyl with a pyridylsulfonyl group to enhance water solubility via hydrogen bonding .
    • Introduce PEGylated side chains to improve bioavailability while maintaining nitro group reactivity .
  • Validation : Measure logP (octanol/water) and compare with parent compound to quantify solubility improvements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

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